molecular formula C20H23N3OS B2430198 N-(3,4-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide CAS No. 894876-51-8

N-(3,4-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide

Cat. No. B2430198
CAS RN: 894876-51-8
M. Wt: 353.48
InChI Key: AHADGUUNVLDKSP-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide, also known as DMQA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMQA belongs to the family of quinazoline derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide is not fully understood, but it is believed to involve the inhibition of several cellular pathways. N-(3,4-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-(3,4-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide has also been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-(3,4-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. N-(3,4-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(3,4-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide has been shown to inhibit the replication of several viruses, including herpes simplex virus and human cytomegalovirus.

Advantages and Limitations for Lab Experiments

One advantage of N-(3,4-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide is its potential as a therapeutic agent for the treatment of cancer, inflammation, and viral infections. N-(3,4-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide has been shown to have potent activity against cancer cells and viruses in vitro, making it a promising candidate for further development. However, one limitation of N-(3,4-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(3,4-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide. One area of research is the development of new synthesis methods to improve the yield and purity of N-(3,4-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide. Another area of research is the investigation of the mechanism of action of N-(3,4-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide, which could lead to the identification of new targets for therapeutic intervention. Additionally, the in vivo efficacy and safety of N-(3,4-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide need to be evaluated to determine its potential as a therapeutic agent. Finally, the development of N-(3,4-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide analogs with improved solubility and bioavailability could lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide involves the reaction of 2,2-dimethyl-4H-benzo[d][1,3]oxazin-4-one with 3,4-dimethylaniline in the presence of thionyl chloride. The resulting intermediate is then reacted with 2-mercaptoquinazoline to form N-(3,4-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide. This method has been optimized to achieve high yields and purity of N-(3,4-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide has been studied for its potential therapeutic applications, including as an anticancer agent, an anti-inflammatory agent, and an antiviral agent. In vitro studies have shown that N-(3,4-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. N-(3,4-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(3,4-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide has been shown to inhibit the replication of several viruses, including herpes simplex virus and human cytomegalovirus.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-13-9-10-15(11-14(13)2)21-18(24)12-25-19-16-7-5-6-8-17(16)22-20(3,4)23-19/h5-11,22H,12H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHADGUUNVLDKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(NC3=CC=CC=C32)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide

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